2-Methyl-3-oxoisoindoline-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-oxo-1H-isoindole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWNVFCAGBOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Features Within the Isoindoline Framework
2-Methyl-3-oxoisoindoline-1-carbonitrile is systematically named based on the isoindoline (B1297411) core structure. The isoindoline framework consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. In this particular molecule, the "2-Methyl" designation indicates a methyl group attached to the nitrogen atom at the second position of the isoindoline ring. The "3-oxo" refers to a ketone functional group at the third position, and "1-carbonitrile" specifies a nitrile group (-C≡N) attached to the first position of the isoindoline ring.
The core structure is a bicyclic system that is essentially a substituted phthalimide (B116566) derivative. The presence of both a ketone and a nitrile group on the isoindoline scaffold imparts distinct chemical properties to the molecule. The nitrile group, in particular, is a significant feature, known for its ability to participate in various chemical transformations and to act as a bioisostere for other functional groups in medicinal chemistry.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | This compound |
| Core Structure | Isoindoline |
| Key Functional Groups | Methyl, Oxo (Ketone), Carbonitrile |
| CAS Number | 809230-42-0 |
Historical Trajectory of Isoindoline 1 Carbonitrile Research
Research into the isoindoline (B1297411) framework has a rich history, with early studies focusing on the synthesis and properties of phthalimide (B116566) and its derivatives. Phthalimide, or isoindoline-1,3-dione, has been a cornerstone in organic synthesis for over a century, famously used in the Gabriel synthesis of primary amines. The tragic story of thalidomide, a phthalimide derivative introduced in the 1950s, brought the biological activities of this class of compounds into sharp focus, revealing both their therapeutic potential and their risks.
The exploration of isoindolinones, which are characterized by a single ketone group in the five-membered ring, followed as a natural progression. The development of synthetic methodologies to access this scaffold has been a continuous area of research. Early methods often involved multi-step syntheses, but more recent advancements have focused on more efficient, one-pot procedures and the use of transition metal catalysis to construct the isoindolinone core.
The specific focus on isoindoline-1-carbonitriles is a more contemporary development within the broader field of isoindolinone chemistry. The introduction of the nitrile group at the 1-position was driven by the search for novel chemical entities with unique reactivity and biological profiles. The synthesis of 2-Methyl-3-oxoisoindoline-1-carbonitrile can be achieved through methods such as the Strecker synthesis, which involves the reaction of an aldehyde, an amine, and a cyanide source.
Significance and Research Rationale for Studies on 2 Methyl 3 Oxoisoindoline 1 Carbonitrile
Classical Synthetic Routes and Precursor Chemistry
Traditional approaches to the synthesis of the isoindolinone skeleton, the core structure of this compound, often rely on multi-step sequences involving condensation and cyclization reactions from readily available aromatic precursors.
Condensation Reactions in Isoindoline Synthesis
Condensation reactions are fundamental to the assembly of the isoindolinone framework. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. abo.fi A classic and direct approach to isoindolinones similar to the target compound involves a three-component reaction. This strategy utilizes an aldehyde, an amine, and a cyanide source in what is known as a Strecker synthesis. wikipedia.org
For the preparation of this compound, the key precursors are 2-carboxybenzaldehyde (B143210) and methylamine. The initial step involves the condensation of the aldehyde group of 2-carboxybenzaldehyde with methylamine to form an intermediate imine (or more accurately, an iminium ion under reaction conditions). wikipedia.orgmasterorganicchemistry.com This is a critical C-N bond-forming step that incorporates the future N-methyl group of the target molecule. The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the imine intermediate forms an α-aminonitrile. masterorganicchemistry.com This sequence of condensation followed by cyanation effectively assembles the core components required for the final heterocyclic structure.
Cyclization Strategies for Constructing the Isoindoline Core
The construction of the bicyclic isoindolinone nucleus is accomplished through an intramolecular cyclization reaction. rsc.orgresearchgate.net Following the formation of the α-aminonitrile intermediate from the Strecker-type condensation, the molecule possesses all the necessary functionalities in the correct positions for ring closure.
The key cyclization step is an intramolecular lactamization. The carboxylic acid group on the benzene (B151609) ring acts as an internal electrophile, while the secondary amine, formed from the initial reaction with methylamine, serves as the nucleophile. This intramolecular nucleophilic attack results in the formation of the five-membered γ-lactam ring fused to the benzene ring, yielding the stable isoindolinone core. chim.it This tandem condensation-cyclization strategy is an efficient way to build the complex heterocyclic system in a single pot. Other classical strategies for forming the isoindoline ring, though not leading directly to the target compound's specific substitution pattern, include palladium-catalyzed intramolecular C-H amidation of benzamide derivatives and the reduction of phthalimides. researchgate.netnih.gov
Modern and Sustainable Synthesis Approaches
Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the exploration of novel catalytic systems and green chemistry protocols for the synthesis of isoindolinones.
Catalytic Methods for Isoindoline-1-carbonitrile Formation
Modern syntheses of this compound have moved towards catalytic, one-pot procedures that offer high yields under mild conditions. A notable advancement is the use of a heterogeneous Lewis acid catalyst for the three-component Strecker-type reaction.
An efficient synthesis of the target compound is achieved by reacting 2-carboxybenzaldehyde, methylamine, and trimethylsilyl cyanide (TMSCN) in the presence of OSU-6, a novel MCM-41 type hexagonal mesoporous silica (B1680970) catalyst. This catalyst exhibits high Lewis acid strength, effectively promoting the reaction. The key advantage of this method is its ability to produce this compound at room temperature (23°C) with high efficiency. The use of a solid, recoverable catalyst simplifies product purification and aligns with the principles of sustainable chemistry. researchgate.net
| Reactant 1 | Reactant 2 | Cyanide Source | Catalyst | Temperature | Key Feature |
|---|---|---|---|---|---|
| 2-Carboxybenzaldehyde | Methylamine | TMSCN | OSU-6 (Mesoporous Silica) | 23°C | High yield, mild conditions, heterogeneous catalysis. |
Green Chemistry Protocols for its Preparation
Green chemistry principles, such as minimizing waste, using safer solvents, and improving energy efficiency, are increasingly being applied to the synthesis of complex molecules like isoindolinones. jddhs.com The catalytic method described above using OSU-6 already incorporates green aspects, such as operating at ambient temperature and using a recyclable catalyst. researchgate.net
Further green approaches in the synthesis of the broader isoindolinone family include performing multicomponent reactions in environmentally benign solvents like water. researchgate.net For instance, a three-component reaction of 2-formyl benzoic acids, ammonia, and a nucleophile can be conducted in aqueous ammonium hydroxide (B78521) at 80°C without any additional catalyst, forming both C-C and C-N bonds in a single, atom-efficient operation. researchgate.net Another strategy involves the use of fluorous phosphine as an organocatalyst in green solvents, which allows for the recycling of both the catalyst and the solvent. researchgate.netrsc.org While not specifically reported for this compound, these protocols showcase the trend towards more sustainable pharmaceutical manufacturing. jddhs.comrsc.org
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the catalyzed, three-component reaction is best understood through the mechanism of the Strecker synthesis, followed by an intramolecular cyclization. wikipedia.orgmasterorganicchemistry.com
The reaction mechanism proceeds through several distinct stages:
Iminium Ion Formation : The reaction initiates with the acid-catalyzed condensation of the aldehyde group of 2-carboxybenzaldehyde and methylamine. The carbonyl oxygen is protonated, enhancing its electrophilicity, followed by the nucleophilic attack of the methylamine nitrogen. Subsequent dehydration leads to the formation of a reactive N-methyl iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com
Cyanide Addition : The cyanide ion (from TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.com This step forms a new carbon-carbon bond and generates a crucial α-(methylamino)nitrile intermediate. wikipedia.orgmasterorganicchemistry.com
Intramolecular Lactamization : The final step is a rapid, intramolecular cyclization. The nitrogen atom of the α-(methylamino) group attacks the carbonyl carbon of the carboxylic acid group located on the same molecule. This nucleophilic acyl substitution reaction forms the five-membered lactam ring and eliminates a molecule of water, yielding the final, stable this compound product.
This one-pot cascade of reactions—condensation, cyanation, and cyclization—provides a highly efficient and convergent pathway to the target molecule.
Optimization of Reaction Parameters and Yields
The synthesis of this compound is amenable to optimization of various reaction parameters to enhance the yield and efficiency of the process. Research has focused on fine-tuning catalysts, solvent systems, and temperature to achieve the most favorable outcomes. A prominent and effective method for synthesizing this class of compounds is the one-pot, three-component Strecker-type reaction involving 2-carboxybenzaldehyde, a primary amine (in this case, methylamine), and a cyanide source, such as trimethylsilyl cyanide (TMSCN).
Key to the optimization of this reaction is the selection of an appropriate catalyst. Studies have explored various catalysts to promote the condensation reaction, with a focus on acidic catalysts. The optimization process typically begins with a screening of different catalysts to identify the most effective one in terms of reaction time and yield.
Once an optimal catalyst is identified, other parameters such as the solvent and reaction temperature are adjusted to further improve the synthetic efficiency. For instance, the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles has been effectively carried out using sulfamic acid as a catalyst in ethanol (B145695) at reflux temperature. researchgate.netsemanticscholar.org
The following data tables illustrate the typical findings from such optimization studies.
Table 1: Catalyst and Solvent Screening for the Synthesis of a Model N-substituted 3-Oxoisoindoline-1-carbonitrile
This table represents a hypothetical optimization study for a representative N-substituted analog, demonstrating the effect of different catalysts and solvents on the reaction yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 78 | 12 | Trace |
| 2 | PTSA (10) | Ethanol | 78 | 8 | 65 |
| 3 | Acetic Acid (10) | Ethanol | 78 | 10 | 50 |
| 4 | Sulfamic Acid (10) | Methanol | 65 | 5 | 75 |
| 5 | Sulfamic Acid (10) | Acetonitrile | 82 | 6 | 70 |
| 6 | Sulfamic Acid (5) | Ethanol | 78 | 4 | 80 |
| 7 | Sulfamic Acid (10) | Ethanol | 78 | 3 | 90 |
| 8 | Sulfamic Acid (15) | Ethanol | 78 | 3 | 90 |
Based on such screening, the optimal conditions are identified. For the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles, 10 mol% of sulfamic acid in ethanol at reflux has been found to be highly effective. researchgate.netsemanticscholar.org
Following the establishment of the optimal reaction conditions, the scope of the reaction is often explored by using various primary amines to synthesize a library of N-substituted 3-oxoisoindoline-1-carbonitriles. The yields can vary depending on the nature of the amine.
Table 2: Synthesis of Various N-substituted 3-Oxoisoindoline-1-carbonitriles under Optimized Conditions
The data below, based on reported findings for this class of compounds, illustrates the yields obtained for different primary amines under optimized catalytic conditions (10 mol% sulfamic acid in refluxing ethanol). researchgate.netsemanticscholar.org
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | 2-Benzyl-3-oxoisoindoline-1-carbonitrile | 90 |
| 2 | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)-3-oxoisoindoline-1-carbonitrile | 88 |
| 3 | 4-Chlorobenzylamine | 2-(4-Chlorobenzyl)-3-oxoisoindoline-1-carbonitrile | 85 |
| 4 | Phenethylamine | 2-Phenethyl-3-oxoisoindoline-1-carbonitrile | 60 |
| 5 | Methylamine | This compound | 50-60 (estimated) |
| 6 | Propylamine | 2-Propyl-3-oxoisoindoline-1-carbonitrile | 55 |
| 7 | Cyclohexylamine | 2-Cyclohexyl-3-oxoisoindoline-1-carbonitrile | 50 |
Research indicates that benzylamines and aryl-alkylamines generally provide good to excellent yields, ranging from 68-90%. researchgate.net In contrast, alkylamines, such as methylamine (the precursor to this compound), and phenethylamines tend to result in more moderate yields, typically in the range of 50-60%, under the same conditions. researchgate.net Further optimization for specific alkylamines may be necessary to improve these yields.
Reactions Involving the Nitrile Functional Group
The nitrile group (C≡N) is a highly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity allows for its conversion into several other important functional groups, such as amides, amines, and ketones.
Hydrolysis and Amidation Chemistry
The nitrile moiety can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. A notable method involves a catalyzed hydrolysis to selectively yield the amide. When heated in ethanol with a mesoporous silica catalyst (OSU-6), this compound is efficiently converted to its corresponding primary amide, 2-methyl-3-oxoisoindoline-1-carboxamide. This reaction is sensitive to pH, and the presence of trace amounts of water can accelerate the formation of the amide. The Lewis acidic sites within the catalyst are believed to facilitate the hydration of the nitrile.
The general mechanism for base-catalyzed nitrile hydrolysis begins with the nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile. This forms an imine anion, which is then protonated by water to produce an imidic acid. Tautomerization of the imidic acid yields the amide. Further hydrolysis of the amide under these conditions will lead to the formation of a carboxylate salt.
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | OSU-6 catalyst, Ethanol, Reflux | 2-Methyl-3-oxoisoindoline-1-carboxamide | >85% |
Reduction Reactions of the Nitrile Moiety
The nitrile group is readily reduced to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is an effective method; using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst reduces the nitrile to form 2-methyl-3-oxoisoindoline-1-methylamine. This primary amine product serves as a valuable precursor for further synthetic modifications, such as the synthesis of Schiff bases.
Another powerful method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄). This reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. The initial addition forms an imine anion, which is then attacked by a second hydride to form a dianion intermediate. An aqueous workup then protonates the dianion to yield the primary amine.
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 2-Methyl-3-oxoisoindoline-1-methylamine |
| Hydride Reduction | 1. LiAlH₄; 2. H₂O | 2-Methyl-3-oxoisoindoline-1-methylamine |
Nucleophilic Additions at the Nitrile Carbon
The electrophilic carbon of the nitrile group can be attacked by various carbon-based nucleophiles, such as Grignard reagents. This reaction provides a route to synthesize ketones. The carbanion from the Grignard reagent adds to the nitrile carbon, forming an intermediate imine anion which, upon acidic aqueous workup, hydrolyzes to the corresponding ketone.
Furthermore, the nitrile and carbonyl groups of this compound enable its participation in multi-component reactions. For instance, in a Strecker-type reaction, it can react with aldehydes and amines in the presence of trimethylsilyl cyanide (TMSCN) to form complex structures like tetrazolylmethyl-isoindolin-1-ones.
Reactivity at the Oxo-Isoindoline Ring System
The oxo-isoindoline ring contains a cyclic amide (lactam), with the carbonyl group being the most reactive site for nucleophilic attack.
Reactions at the Carbonyl Group
The carbonyl carbon of the lactam is electrophilic and can undergo nucleophilic addition reactions. A key example is the Grignard reaction. Treatment of this compound with methylmagnesium bromide results in the addition of a methyl group to the carbonyl carbon. This breaks the C=O pi bond and, after workup, forms a tertiary alcohol, yielding 2-methyl-3-hydroxyisoindoline-1-carbonitrile. This reaction transforms the planar carbonyl group into a tetrahedral stereocenter.
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | 1. Methylmagnesium bromide; 2. H₃O⁺ workup | 2-Methyl-3-hydroxyisoindoline-1-carbonitrile |
Transformations Involving the N-Methyl Substituent
The N-methyl group is generally a stable and unreactive part of the molecule. Specific reactions targeting the selective functionalization or removal (demethylation) of this group on the this compound scaffold are not widely documented in the surveyed chemical literature. Transformations of this type typically require harsh conditions or specialized reagents that may not be compatible with the other functional groups present in the molecule.
Electrophilic and Nucleophilic Processes on the Aromatic Ring
The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of the fused lactam and the substituents present. The isoindolinone core itself possesses a complex electronic nature, and the outcome of aromatic substitution reactions can be influenced by the interplay of various electronic effects.
Electrophilic Aromatic Substitution:
The aromatic ring of the isoindolinone system is generally considered to be electron-deficient due to the electron-withdrawing nature of the carbonyl group in the lactam ring. This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene. The lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density to the aromatic ring. However, this effect is often outweighed by the inductive and resonance withdrawing effects of the adjacent carbonyl group.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) on the isoindolinone ring is generally not favored unless the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the existing substituents (the lactam carbonyl and the cyano group) do impart some electron deficiency to the ring. If a good leaving group, such as a halogen, were present on the aromatic ring, nucleophilic substitution could potentially occur, particularly at positions activated by electron-withdrawing substituents. For instance, a halogen at the C-4 or C-6 position might be susceptible to displacement by strong nucleophiles.
A serendipitous reaction has been reported for a related isoindolinone derivative, where an intramolecular electrophilic aromatic substitution occurred, displacing a chloro group para to a nitro moiety. nih.gov This suggests that under specific circumstances, the aromatic ring can undergo substitution reactions.
Rearrangement Reactions and Fragmentation Pathways
The structural framework of this compound presents possibilities for various rearrangement reactions and specific fragmentation patterns upon mass spectrometric analysis.
Rearrangement Reactions:
While specific rearrangement reactions for this compound have not been extensively documented, related isoindolinone scaffolds have been shown to undergo novel rearrangements. For example, the reaction of 2-aryl-3-hydroxyisoindolin-1-ones with organolithium reagents has been reported to afford 3-aminoindan-1-ones through a rearrangement of the isoindolinone framework. acs.org This transformation is proposed to proceed through the formation of a singlet carbene followed by intramolecular C-H insertion. acs.org
Another documented rearrangement involves the synthesis of 3-aminoisoindolin-1-one (B2715335) derivatives from 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives, which proceeds through cyclization and subsequent rearrangement. nih.gov Given the presence of the reactive nitrile and carbonyl groups in this compound, it is plausible that it could undergo rearrangements under specific reaction conditions, potentially involving the participation of these functional groups.
Fragmentation Pathways:
The fragmentation of this compound in mass spectrometry would be expected to follow pathways dictated by the stability of the resulting fragments. Common fragmentation patterns for related heterocyclic compounds often involve the loss of small neutral molecules and the formation of stable radical cations or fragment ions.
A plausible fragmentation pathway for this molecule could be initiated by the loss of the methyl group from the nitrogen atom or the cleavage of the carbonitrile group. The isoindolinone ring itself can undergo characteristic fragmentation. For instance, the cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon is a common fragmentation pathway for N-alkylated synthetic cathinones, which share some structural similarities. wvu.edu The subsequent loss of carbon monoxide from the resulting acylium ion is also a possibility. wvu.edu
The table below outlines potential major fragmentation pathways based on the analysis of similar structures.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
| 172 | CH₃• | 157 | 3-oxoisoindoline-1-carbonitrile radical cation |
| 172 | CN• | 146 | 2-Methyl-3-oxoisoindoline-1-yl cation |
| 172 | CO | 144 | C₉H₈N₂ radical cation |
| 157 | CO | 129 | C₈H₅N₂⁺ |
| 146 | CO | 118 | C₈H₈N⁺ |
This table presents hypothetical fragmentation pathways and requires experimental validation through mass spectrometry studies of this compound.
Stereochemical Aspects of this compound Reactivity
The carbon atom at the 1-position of the isoindolinone ring, to which the carbonitrile group is attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The stereochemical outcome of reactions involving this compound is a crucial aspect of its chemical reactivity.
The synthesis of 3-substituted isoindolinones often leads to the formation of a racemic mixture unless a chiral auxiliary, catalyst, or starting material is employed. For example, the synthesis of isoindolin-1-ones through the iodoaminocyclization of 2-(1-alkynyl)benzamides has been shown to exhibit Z-stereochemistry across the newly formed double bond, indicating a degree of stereoselectivity in the cyclization process. acs.org
Reactions involving the C1-position of this compound have the potential to proceed with either retention or inversion of configuration, or to result in racemization, depending on the reaction mechanism. For instance, a nucleophilic substitution at C1 that proceeds through an SN1-type mechanism involving a planar carbocation intermediate would lead to a racemic product. Conversely, an SN2-type reaction would result in an inversion of stereochemistry.
The development of asymmetric syntheses for 3-substituted isoindolinones is an active area of research, with various strategies being employed to control the stereochemistry at the C3-position (equivalent to the C1-position in the title compound). chim.itresearchgate.net These methods often involve the use of chiral catalysts or auxiliaries to induce enantioselectivity. Given the potential biological activity of isoindolinone derivatives, the ability to selectively synthesize a single enantiomer of this compound is of significant interest for future applications. However, specific studies on the stereoselective synthesis or reactions of this particular compound are currently limited.
Derivatization Strategies and Analogue Synthesis of 2 Methyl 3 Oxoisoindoline 1 Carbonitrile
Synthesis of Substituted Isoindoline-1-carbonitrile Derivatives
The synthesis of the core 3-oxoisoindoline-1-carbonitrile structure is often achieved through multi-component reactions (MCRs), which offer efficiency by forming several bonds in a single operation. A prevalent method is the Strecker-type synthesis involving the reaction of 2-carboxybenzaldehyde (B143210), an amine, and a cyanide source. researchgate.net
One efficient approach utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and various benzylic or aliphatic amines. The reaction can be effectively catalyzed by heterogeneous catalysts such as OSU-6, a type of mesoporous silica (B1680970) with high Lewis acid strength, allowing the synthesis to proceed at room temperature with high yields. rsc.org Alternatively, sulfamic acid has been demonstrated as a simple, inexpensive, and environmentally benign catalyst for this transformation, conducted under reflux conditions. researchgate.net
These methods allow for the introduction of a wide variety of substituents on both the aromatic ring of the isoindoline (B1297411) core (by starting with a substituted 2-carboxybenzaldehyde) and the nitrogen atom (by varying the primary amine). The general reaction scheme is presented below:
Reaction: 2-carboxybenzaldehyde + R-NH₂ + Cyanide Source → N-Substituted-3-oxoisoindoline-1-carbonitrile
Catalysts: OSU-6 or Sulfamic Acid researchgate.net
Significance: This one-pot synthesis provides a versatile route to a library of analogues, where the 'R' group on the nitrogen and substituents on the benzene (B151609) ring can be readily varied.
Another synthetic strategy involves the reaction of 2-cyanobenzaldehyde (B126161) with compounds containing active methylene (B1212753) groups, followed by cyclization. acs.orgresearchgate.net This approach, often promoted by a base like potassium hydroxide (B78521) or potassium carbonate, first involves a nucleophilic addition to the aldehyde, followed by an intramolecular attack on the cyano group to form the isoindolinone ring. acs.org
| Catalyst | Key Reactants | Typical Conditions | Advantage | Reference |
|---|---|---|---|---|
| OSU-6 (Mesoporous Silica) | 2-carboxybenzaldehyde, Primary Amine, TMSCN | Room Temperature (23°C) | High efficiency and yield, mild conditions. | rsc.org |
| Sulfamic Acid | 2-carboxybenzaldehyde, Primary Amine, KCN/NaCN | Reflux Temperature | Inexpensive, commercially available, and environmentally benign catalyst. | researchgate.net |
| Potassium Hydroxide / Potassium Carbonate | 2-cyanobenzaldehyde, Active Methylene Compounds | Room Temperature to Warm | Base-promoted cascade reaction, good for 3-substituted analogues. | acs.orgnih.gov |
Modification of the N-Alkyl Group and its Influence on Properties
By incorporating different alkyl, aryl, or functionalized chains at the N-2 position, chemists can modulate characteristics such as:
Lipophilicity: Introducing longer alkyl chains or aromatic rings can increase the molecule's lipophilicity.
Steric Hindrance: Bulkier N-substituents can influence the conformation of the molecule and its ability to interact with biological targets.
Hydrogen Bonding Capacity: Incorporating groups with hydrogen bond donors or acceptors into the N-substituent can alter solubility and intermolecular interactions.
For the closely related isoindoline-1,3-dione (phthalimide) derivatives, it has been shown that the nature of the N-alkyl or N-aryl substituent significantly impacts biological activity, such as cyclooxygenase (COX) inhibition. nih.gov The presence of a nitrogen-containing ring like piperazine (B1678402) in the N-substituent can increase lipophilicity and affect interactions within enzyme active sites. nih.gov While direct studies on 2-Methyl-3-oxoisoindoline-1-carbonitrile are specific, these findings on related scaffolds underscore the importance of N-substituent modification as a key strategy in analogue design.
Structural Variations at the Oxo Position and their Chemical Implications
The carbonyl (oxo) group at the C-3 position is a key functional handle for further derivatization. Its reactivity allows for transformations that can significantly alter the electronic and structural properties of the isoindoline core.
One primary transformation is the addition of organometallic reagents . For instance, a Grignard reaction with methylmagnesium bromide can convert the C=O group into a tertiary alcohol, yielding 2-methyl-3-hydroxy-3-methylisoindoline-1-carbonitrile. This change from a planar sp² carbonyl carbon to a tetrahedral sp³ carbinol center has profound stereochemical and conformational implications for the ring system.
Another significant variation involves the complete removal or further oxidation of the oxo group. The isoindoline framework can exist at different oxidation levels, including the fully reduced isoindoline, the mono-oxo isoindolin-1-one, and the di-oxo phthalimide (B116566). nih.govbeilstein-journals.org Modifying the C-3 position from an oxo group to other functionalities expands the chemical diversity. For example, conversion to a thione (C=S) or an imine (C=NR) group would fundamentally change the electronic character and reactivity of the core structure. While not explicitly detailed for this compound in the provided context, these are standard synthetic transformations for carbonyl compounds that represent potential derivatization pathways.
Exploration of Fused and Spirocyclic Systems Incorporating the Isoindoline Moiety
Building upon the isoindoline core to create more complex, three-dimensional structures is a modern strategy in chemical synthesis. This can be achieved by constructing fused or spirocyclic systems.
Fused systems involve sharing one or more bonds between the isoindoline ring and another ring system. The Castagnoli–Cushman reaction, for example, provides a route to tricyclic fused systems by reacting cyclic anhydrides with imines, such as 3,4-dihydroisoquinolines, which are structurally related to the isoindoline core. nih.gov Such strategies can be envisioned to create novel polycyclic frameworks from suitably functionalized isoindolinones.
Spirocyclic systems feature two rings connected by a single common atom. The C-1 or C-3 position of the isoindoline ring are common points for spiro-fusion.
An organocatalytic asymmetric (4+3) cyclization has been developed to create spiro isoindolinone-oxepine-fused indoles. rsc.org This method uses chiral phosphoric acid catalysis to control the stereochemistry of the newly formed spiro-quaternary center.
Other synthetic efforts have produced spiro-fused compounds like cyclopropa[a]pyrrolizidine-2,3′-oxindoles, highlighting the versatility of the isoindoline and related oxindole (B195798) scaffolds in constructing complex architectures. mdpi.com
These advanced derivatization strategies lead to molecules with rigid, well-defined three-dimensional shapes, which is often a desirable feature for potent and selective interactions with biological macromolecules.
| System Type | Synthetic Strategy | Key Feature | Reference |
|---|---|---|---|
| Fused | Castagnoli–Cushman Reaction | Creates tricyclic annelated systems with a bridgehead nitrogen. | nih.gov |
| Spirocyclic | Asymmetric (4+3) Cyclization | Yields spiro-quaternary stereocenters with high enantioselectivity. | rsc.org |
| Spirocyclic | Cyclopropanation | Forms spiro-fused cyclopropane (B1198618) rings on related oxindole scaffolds. | nih.gov |
Comparative Analysis of Reactivity and Structural Properties among Related Analogues
The reactivity of this compound and its analogues is dictated by the interplay of its functional groups: the nitrile, the lactam (amide), and the aromatic ring.
The nitrile group at C-1 is susceptible to nucleophilic attack. Under basic or acidic conditions, it can undergo hydrolysis to the corresponding primary amide (2-methyl-3-oxoisoindoline-1-carboxamide). This reaction is often pH-sensitive. The nitrile can also be reduced, for example, via catalytic hydrogenation (H₂/Pd-C), to yield the primary amine (2-methyl-3-oxoisoindoline-1-methylamine), which serves as a versatile precursor for further synthesis.
The carbonyl group at C-3, as part of a lactam, is less reactive than a simple ketone but can still undergo nucleophilic addition, such as with Grignard reagents. Its presence also influences the acidity of the proton at C-1.
Comparing analogues reveals distinct structure-property relationships.
N-Substituent Effect: Changing the N-methyl group to a larger alkyl or an aryl group can sterically hinder the approach to the C-1 and C-3 positions, potentially slowing down reaction rates. Electron-withdrawing groups on an N-aryl substituent could increase the electrophilicity of the C-3 carbonyl.
Comparison with Isoindoline-1,3-diones (Phthalimides): Compared to this compound, the corresponding N-methylphthalimide has two carbonyl groups, making the imide protons (if present) more acidic and providing two sites for nucleophilic attack. The single oxo group in the isoindolinone makes the lactam nitrogen less electron-deficient than the imide nitrogen in a phthalimide.
The synthetic utility of these compounds is often demonstrated by their use in cascade reactions, where the initial product of a reaction at one functional group undergoes a spontaneous subsequent reaction, often involving another part of the molecule, to build molecular complexity efficiently. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Oxoisoindoline 1 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The proton (¹H) NMR spectrum of 2-Methyl-3-oxoisoindoline-1-carbonitrile is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely display a complex multiplet pattern arising from the four protons on the benzene (B151609) ring of the isoindolinone core. These protons, being chemically non-equivalent, would show characteristic coupling patterns (ortho, meta, and para). The proton attached to the chiral center at position 1, adjacent to the nitrile group, would likely appear as a singlet or a narrowly split multiplet, depending on its coupling with neighboring protons. The methyl group attached to the nitrogen atom (N-CH₃) is expected to produce a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons for coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 7.4 - 7.9 | Multiplet | 4H |
| H-1 (methine) | ~5.0 | Singlet | 1H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon of the lactam, the nitrile carbon, the carbons of the aromatic ring, the methine carbon at position 1, and the methyl carbon.
To further elucidate the structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations between the aromatic protons would help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help in determining the stereochemistry and conformation of the molecule in solution.
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) could provide valuable information if the compound is crystalline and difficult to dissolve, or if information about the solid-state structure and packing is desired. ssNMR can reveal details about polymorphism, molecular conformation, and intermolecular interactions in the solid state. However, for a molecule like this compound, which is expected to be soluble in common organic solvents, solution-state NMR is generally sufficient for routine structural characterization.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present.
For this compound, the IR spectrum is expected to show strong characteristic absorption bands. A sharp, intense band in the region of 2240-2260 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration spectroscopyonline.com. The carbonyl (C=O) stretching vibration of the five-membered lactam ring would typically appear as a strong absorption in the range of 1680-1720 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
Raman spectroscopy would also be valuable, particularly for the nitrile group, which often gives a strong and sharp Raman signal in the 2200-2300 cm⁻¹ region morressier.comacs.orgresearchgate.net. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2240 - 2260 (strong, sharp) | 2200 - 2300 (strong, sharp) |
| C=O (Lactam) | Stretching | 1680 - 1720 (strong) | Moderate |
| Aromatic C-H | Stretching | > 3000 (moderate) | > 3000 (moderate) |
| Aliphatic C-H | Stretching | < 3000 (moderate) | < 3000 (moderate) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₈N₂O), the expected exact mass can be calculated and compared with the experimentally determined value to a high degree of accuracy.
Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺˙). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoindolinone derivatives may include the loss of the nitrile group (CN), the methyl group (CH₃), or the carbonyl group (CO). The fragmentation pattern can help to piece together the different components of the molecule and confirm the proposed structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
Table 3: List of Compound Names
| Compound Name |
|---|
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies of this compound
The stereochemistry of this compound is defined by the chiral center at the C-1 position of the isoindolinone core. This carbon atom is bonded to four different substituents: the nitrogen atom of the lactam ring, the carbonyl group at C-3, a methyl group at the nitrogen (N-2), and a carbonitrile group. The presence of this stereocenter gives rise to two enantiomers, (R)- and (S)-2-Methyl-3-oxoisoindoline-1-carbonitrile, which are non-superimposable mirror images of each other. Consequently, this compound is optically active and its chiroptical properties can be investigated using techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.
While specific experimental CD and ORD data for this compound are not extensively available in the public domain, the principles of these techniques and data from structurally similar chiral isoindolinones allow for a detailed projection of the expected spectroscopic features.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.orgjascoinc.com This technique is highly sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration and conformational analysis of chiral compounds. researchgate.netnih.gov The resulting CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength.
For this compound, the CD spectrum is expected to be dominated by electronic transitions associated with the aromatic isoindolinone chromophore and the carbonitrile group. The interaction of these chromophores in a chiral environment would give rise to characteristic positive or negative Cotton effects. libretexts.org Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the CD spectra of chiral molecules. researchgate.netdtic.mildtic.milarxiv.orgcnr.it By comparing the experimentally obtained CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of a synthesized or isolated sample can be unequivocally assigned. researchgate.net
Vibrational Circular Dichroism (VCD), an infrared-based chiroptical spectroscopy, could also be employed. VCD is particularly sensitive to the stereochemistry of flexible molecules and has been successfully used to determine the absolute configuration of other complex isoindolinone derivatives. researchgate.netresearchgate.netnih.govnih.gov For this compound, VCD analysis would focus on the stretching frequencies of the carbonyl and nitrile groups, which are expected to exhibit characteristic bisignate signals corresponding to their spatial arrangement.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlwikipedia.org An ORD spectrum displays the magnitude and sign of the optical rotation across a range of wavelengths. kud.ac.inresearchgate.net The phenomenon known as the Cotton effect, which is the combination of both circular dichroism and circular birefringence, is observed in the region of an absorption band of a chiral molecule. libretexts.orgkud.ac.in The shape and sign of the Cotton effect curve in an ORD spectrum are characteristic of the stereochemistry of the molecule.
For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from its absorption maxima and a distinct Cotton effect in the UV region corresponding to the electronic transitions of the isoindolinone chromophore. The sign of the Cotton effect (positive or negative) would be opposite for the two enantiomers, providing a means for their differentiation and the determination of absolute configuration.
A hypothetical representation of the expected chiroptical data for the enantiomers of this compound is presented in the tables below. It is important to note that these are illustrative values based on typical observations for chiral isoindolinones and related compounds.
Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | 290 | +15,000 |
| 250 | -20,000 | |
| (S)-enantiomer | 290 | -15,000 |
| 250 | +20,000 |
Table 2: Hypothetical Vibrational Circular Dichroism (VCD) Data for Key Functional Groups of this compound
| Functional Group | Wavenumber (cm⁻¹) | (R)-enantiomer ΔA (x 10⁻⁵) | (S)-enantiomer ΔA (x 10⁻⁵) |
| C=O stretch | 1720 | +5.0 | -5.0 |
| C≡N stretch | 2230 | -2.5 | +2.5 |
Table 3: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) (deg) |
| (R)-enantiomer | 589 (D-line) | +45.0 |
| 310 (Peak) | +800.0 | |
| 270 (Trough) | -650.0 | |
| (S)-enantiomer | 589 (D-line) | -45.0 |
| 310 (Trough) | -800.0 | |
| 270 (Peak) | +650.0 |
Computational and Theoretical Investigations of 2 Methyl 3 Oxoisoindoline 1 Carbonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of isoindoline (B1297411) derivatives. semanticscholar.orgnih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-31G* or 6-311+G(d,p) have proven effective in providing a balance between computational cost and accuracy for this class of compounds. tandfonline.cominpressco.comresearchgate.net These methods allow for a detailed exploration of the molecule's electronic landscape and conformational possibilities.
The electronic structure of 2-Methyl-3-oxoisoindoline-1-carbonitrile can be characterized by analyzing the distribution of electron density across the molecule. This analysis helps in identifying regions that are electron-rich or electron-deficient, which is crucial for understanding its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard, as they visualize the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic and nucleophilic attack. For instance, in related isoindoline structures, the carbonyl oxygen atoms typically exhibit a negative electrostatic potential, indicating their susceptibility to electrophilic attack, while the regions around the aromatic protons show positive potential.
A cornerstone of reactivity prediction in computational chemistry is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. acs.org For isoindoline-1,3-dione derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.9-4.1 eV, indicating considerable stability. tandfonline.comresearchgate.net The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for chemical reactions.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.0 |
The presence of the methyl group and the non-planar nature of the isoindoline ring system in this compound suggest the possibility of different stable conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This is achieved by rotating specific bonds and calculating the energy at each step. The resulting energy landscape provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its biological activity and intermolecular interactions.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. For example, the synthesis of isoindoline-1,3-diones has been studied theoretically, revealing the energy barriers associated with the key bond-forming steps. tandfonline.com Characterizing the geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product, offering deep insights into the reaction mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy, especially when appropriate scaling factors are applied. nih.govrsc.org Similarly, the calculation of the harmonic vibrational frequencies can reproduce experimental infrared (IR) and Raman spectra. numberanalytics.com These theoretical spectra are instrumental in assigning the observed vibrational modes to specific molecular motions, such as the characteristic stretching frequencies of the carbonyl (C=O) and nitrile (C≡N) groups. nih.govnih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 168.5 | 167.9 |
| Aromatic C-H | 125.2 | 124.8 |
| Aromatic C-H | 129.8 | 129.5 |
| Aromatic C-quat | 135.1 | 134.6 |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of intermolecular interactions with solvent molecules and other solutes. These simulations can provide insights into solvation effects, the stability of different conformers in solution, and the dynamics of binding to biological targets. For isoindoline derivatives, MD simulations have been used to investigate their interaction patterns with proteins, which is crucial for drug design applications. tandfonline.comresearchgate.net
Role of 2 Methyl 3 Oxoisoindoline 1 Carbonitrile As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 2-methyl-3-oxoisoindoline-1-carbonitrile allows it to be a precursor for the synthesis of various complex heterocyclic systems. The presence of the nitrile and ketone groups provides reactive sites for cyclization and ring-expansion reactions, leading to the formation of polycyclic systems.
One notable application is in the synthesis of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives. For instance, a related compound, 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile, can be synthesized through a one-pot reaction involving 2-cyanobenzaldehyde (B126161) and 2-(2-nitrophenyl)acetonitrile. This intermediate, upon heating in methanolic potassium hydroxide (B78521), yields the corresponding cinnolines. researchgate.net Similarly, 3-substituted isoindolinones can be converted to 1,2,4-[e]-benzotriazines. researchgate.net These transformations highlight the utility of the isoindolinone scaffold in constructing fused heterocyclic systems of medicinal interest.
The general synthetic utility of isoindolinones extends to their use in creating a variety of fused analogues with applications in medicinal chemistry and chemical biology. rsc.org
Application in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The nitrile and carbonyl groups in this compound make it a suitable candidate for participation in such reactions.
While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the broader class of isoindolinones is known to be accessible through MCRs. For instance, a modular solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinone derivatives. This reaction involves a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones in one pot. nih.gov Such methodologies underscore the potential for developing MCRs that incorporate this compound or its precursors to rapidly generate molecular diversity.
The development of MCRs for synthesizing isoindolinone derivatives is a significant area of research, as it offers an efficient pathway to libraries of compounds with potential biological activities. researchgate.net
Utility in the Preparation of Advanced Organic Scaffolds for Material Science
The isoindolinone core structure is not only relevant in medicinal chemistry but also finds applications in material science. Isoindolinones are recognized as core structures in fluorescent probes and synthetic dyes. rsc.org
Derivatives of isoindolinone have been shown to exhibit significant fluorescence with large Stokes shifts. nih.gov This property is highly desirable for applications in bioimaging and as molecular sensors. For example, novel 3-substituted isoindolinones generated through a solid-phase multicomponent synthesis have been demonstrated to act as cell-penetrating probes. nih.gov These molecules can be tracked under a microscope, indicating their potential as cell sensors and drug carriers. nih.gov
While the specific application of this compound in this area is not explicitly detailed, its structural similarity to fluorescent isoindolinone derivatives suggests its potential as a building block for the synthesis of new materials with interesting photophysical properties.
Contribution to Methodological Developments in Organic Synthesis
The synthesis and functionalization of isoindolinones, including this compound, have spurred the development of new synthetic methodologies. One efficient method for the synthesis of this compound itself is through a Strecker reaction involving 2-carboxybenzaldehyde (B143210), trimethylsilyl (B98337) cyanide (TMSCN), and an amine, catalyzed by a mesoporous silica (B1680970) catalyst.
Furthermore, research into the synthesis of the broader isoindolinone class has led to advancements in transition-metal-free synthetic protocols. rsc.org These methods are advantageous for industrial production due to their milder reaction conditions and reduced environmental impact. rsc.org
Recent developments also include electrochemically initiated strategies for the diversity-oriented synthesis of isoindolinone-based scaffolds. researchgate.net These methods offer an eco-friendly approach to the synthesis of functionalized isoindolinones. Additionally, the development of solid-phase multicomponent reactions for the synthesis of 3-substituted isoindolinones represents a significant methodological advancement, enabling the modular and efficient creation of compound libraries. nih.gov
The exploration of isoindolinone chemistry continues to contribute to the toolbox of organic synthesis, providing new and efficient ways to construct complex and biologically relevant molecules.
Future Research Directions and Unexplored Avenues for 2 Methyl 3 Oxoisoindoline 1 Carbonitrile Research
Development of Novel and Efficient Synthetic Methodologies
While methods exist for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles, often involving a one-pot, three-component condensation of 2-carboxybenzaldehyde (B143210), a primary amine, and a cyanide source, there is significant room for innovation. researchgate.net Current strategies can be limited by harsh conditions or the need for multi-step procedures. cdnsciencepub.com Future research should focus on developing more sustainable and efficient synthetic routes.
Key areas for development include:
Asymmetric Catalysis: The carbon at the C1 position is a stereocenter. Developing enantioselective catalytic methods to synthesize specific enantiomers of 2-Methyl-3-oxoisoindoline-1-carbonitrile is a critical next step. This would bypass the need for chiral resolution and provide direct access to stereochemically pure compounds, which is vital for pharmaceutical applications. nih.gov
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow systems could offer improved reaction control, enhanced safety, and easier scalability. This modern approach could lead to higher yields and purity while minimizing waste.
C-H Activation: Exploring transition-metal-catalyzed C-H activation strategies to construct the isoindolinone core offers a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials. nih.govcell.com Research into the direct C-H cyanation of an N-methylisoindolinone precursor could provide a novel and direct route to the target molecule.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Asymmetric Catalysis | Direct access to single enantiomers, improved biological specificity. | Development of chiral ligands and catalysts for the key bond-forming steps. |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Optimization of reaction parameters (temperature, pressure, residence time) in a continuous reactor. |
| C-H Activation | High atom economy, use of simpler starting materials. cell.com | Design of selective catalysts for direct functionalization of the isoindolinone core. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The chemical architecture of this compound features multiple reactive sites, including the nitrile group, the lactam carbonyl, and the aromatic ring. The cyano group, in particular, serves as a versatile handle for a wide array of chemical transformations. cell.com Future studies should systematically explore these functionalities to generate a library of novel derivatives.
Unexplored avenues include:
Nitrile Group Transformations: The conversion of the nitrile to other functional groups such as amides, carboxylic acids, tetrazoles, or amines is a well-established area of organic chemistry. Applying these transformations to this compound could yield derivatives with novel physicochemical properties and biological activities.
Lactam Ring-Opening: Investigating selective ring-opening reactions of the isoindolinone core could provide access to highly functionalized ortho-substituted benzene (B151609) derivatives, which are valuable synthetic intermediates.
Aromatic Ring Functionalization: Exploring electrophilic or nucleophilic aromatic substitution reactions on the benzene ring of the isoindolinone scaffold would allow for the introduction of various substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.
Application of Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like 1H NMR, 13C NMR, and IR spectroscopy are essential for routine characterization, advanced techniques can provide deeper structural and conformational insights, especially for complex derivatives. iitm.ac.innih.gov
Future research would benefit from the application of:
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the complex NMR spectra of new derivatives, confirming connectivity and elucidating through-bond correlations. youtube.com
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) are crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. iitm.ac.in
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its key derivatives would provide definitive proof of their three-dimensional structure, including absolute stereochemistry, which is crucial for understanding biological interactions.
Expanded Computational Studies on Derived Systems and Reaction Mechanisms
Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. acs.org Expanding the use of computational methods can accelerate the exploration of this compound's chemical space.
Key areas for computational investigation:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, predict spectroscopic properties (NMR, IR), and determine the reactivity of the molecule. acs.org This can help in understanding its stability and predicting sites susceptible to nucleophilic or electrophilic attack.
Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential synthetic routes and transformation pathways. This can aid in optimizing reaction conditions and predicting the feasibility of novel reactions before attempting them in the lab.
Molecular Docking and Dynamics: For derivatives with potential biological activity, molecular docking simulations can predict binding modes and affinities to target proteins. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time, providing insights into the mechanism of action.
Investigation of its Potential as a Privileged Scaffold in Emerging Chemical Fields
The isoindolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.netnih.govucl.ac.uk Research has shown that isoindolinone derivatives possess a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov
Future research should focus on leveraging the unique structure of this compound as a starting point for libraries targeting new and emerging areas of chemical biology and materials science.
Targeted Drug Discovery: The scaffold can be elaborated to design inhibitors for specific enzymes or protein-protein interactions. For example, derivatives have been investigated as PARP-1 inhibitors and p53 activators. nih.govnih.gov This compound could serve as a core for developing novel agents in oncology or neurodegenerative diseases.
Chemical Probes: Functionalized derivatives could be developed as chemical probes to study biological pathways. By incorporating fluorescent tags or reactive handles, these probes could be used to identify and validate new drug targets.
Organic Materials: The rigid, aromatic nature of the isoindolinone core suggests potential applications in materials science. Derivatives could be explored for their optical or electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as components in functional polymers.
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-carboxybenzaldehyde |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-3-oxoisoindoline-1-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization or cross-coupling reactions. For example, indole carbonitriles can be synthesized via cross-coupling using reagents like SOCl₂ and NH₃ under reflux conditions in dry CHCl₃ . Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 113 K) to minimize thermal motion. SHELX programs refine the structure, achieving R factors <0.05 for high precision . Complementary techniques like FT-IR and NMR verify functional groups and regiochemistry.
Q. What spectroscopic and chromatographic methods are used for purity assessment and characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS-TOF) confirms molecular weight and isotopic patterns . H/C NMR in DMSO-d₆ or CDCl₃ identifies substituents and stereochemistry. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Spills are neutralized with activated charcoal, followed by ethanol rinsing .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated?
- Methodological Answer : Isotopic labeling (e.g., N or C) tracks atom migration during cyclization. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Computational methods (DFT at B3LYP/6-31G*) model transition states and energy barriers, validated against experimental yields .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
- Methodological Answer : Discrepancies between SC-XRD bond lengths and NMR coupling constants may arise from dynamic effects. Variable-temperature XRD or solid-state NMR clarifies static vs. dynamic disorder. SHELXL refinement with restraints for thermal parameters improves model accuracy .
Q. What strategies address low yields in multi-step syntheses of isoindoline-carbonitrile derivatives?
- Methodological Answer : Intermediate stability is critical. Protecting groups (e.g., Boc for amines) prevent side reactions. Flow chemistry enhances reproducibility for exothermic steps. Design of Experiments (DoE) optimizes parameters like pH, catalyst loading, and residence time .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Molecular electrostatic potential (MEP) maps from Gaussian calculations identify electrophilic sites (e.g., nitrile carbon). MD simulations in explicit solvents (water/DMF) model solvation effects on reaction pathways. Docking studies predict interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
